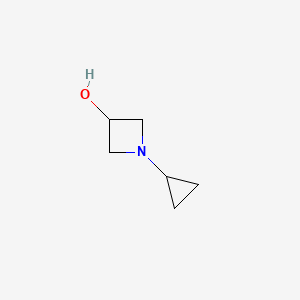

1-Cyclopropylazetidin-3-ol

説明

BenchChem offers high-quality 1-Cyclopropylazetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylazetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-cyclopropylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPKSCOGDOGYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Step-by-step protocol for synthesizing 1-Cyclopropylazetidin-3-ol from epichlorohydrin

This Application Note is designed for research scientists and process chemists involved in the synthesis of strained heterocycles for pharmaceutical discovery. It details a high-fidelity protocol for synthesizing 1-Cyclopropylazetidin-3-ol from epichlorohydrin and cyclopropylamine .

Application Note: Chemoselective Synthesis of 1-Cyclopropylazetidin-3-ol

Executive Summary & Mechanistic Rationale

The synthesis of 1-substituted azetidin-3-ols is a critical transformation in medicinal chemistry, providing a rigid, hydrophilic scaffold often used to modulate the metabolic stability and solubility of drug candidates. The primary challenge in this synthesis is controlling the regioselectivity of the intramolecular cyclization to favor the strained 4-membered azetidine ring over the thermodynamically preferred 3-membered epoxide or polymeric byproducts.

This protocol utilizes a chemoselective rearrangement strategy .[1] Rather than a direct displacement, the reaction proceeds through the formation of a stable N-(3-chloro-2-hydroxypropyl) intermediate, which is subsequently cyclized under thermodynamic control using triethylamine (TEA) in refluxing acetonitrile. This method minimizes the formation of bis-alkylated impurities (a common failure mode with primary amines) and leverages the "Thorpe-Ingold" effect of the cyclopropyl group to facilitate ring closure.

Mechanistic Pathway

The reaction follows a sequential alkylation-cyclization pathway:

-

SN2 Alkylation: Nucleophilic attack of cyclopropylamine on the epoxide ring of epichlorohydrin.

-

Intermediate Equilibrium: Formation of the chlorohydrin intermediate.

-

4-Exo-Tet Cyclization: Base-mediated intramolecular displacement of the chloride to form the azetidine ring.

Figure 1: Mechanistic pathway for the conversion of epichlorohydrin to 1-cyclopropylazetidin-3-ol, highlighting the critical intermediate stages.

Experimental Protocol

Reagents and Equipment

-

Cyclopropylamine (CPA): >98% purity. Note: Volatile and toxic; handle in a fume hood.

-

Epichlorohydrin (ECH): >99%, chiral or racemic depending on target stereochemistry. Warning: Potent alkylating agent/carcinogen.

-

Solvents: Methanol (anhydrous), Acetonitrile (HPLC grade).

-

Base: Triethylamine (TEA).

-

Equipment: Jacketed glass reactor or 3-neck RB flask, reflux condenser, internal temperature probe, addition funnel.

Step-by-Step Methodology

Step 1: Controlled N-Alkylation (Formation of Chlorohydrin Intermediate) Rationale: Low temperature and slow addition are critical here to prevent the primary amine from reacting with two equivalents of epichlorohydrin (bis-alkylation).

-

Charge Reactor: To a dry reaction vessel equipped with a magnetic stir bar and internal thermometer, add Cyclopropylamine (1.0 equiv) and Methanol (5 vol) .

-

Cool: Lower the internal temperature to 0–5°C using an ice/water bath.

-

Addition: Add Epichlorohydrin (1.05 equiv) dropwise via an addition funnel over 60 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C. An exotherm indicates rapid reaction; uncontrolled heating will lead to polymerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The disappearance of cyclopropylamine and the appearance of the polar chlorohydrin intermediate (M+H = 150/152) confirms progress.

-

Step 2: Thermal Cyclization (Ring Closure) Rationale: The chlorohydrin intermediate is stable at RT. Cyclization to the strained azetidine ring requires thermal energy and a base to scavenge the HCl byproduct.

-

Solvent Swap (Optional but Recommended): Concentrate the methanolic solution under reduced pressure to a viscous oil. Re-dissolve the residue in Acetonitrile (10 vol) .

-

Note: Acetonitrile provides a higher reflux temperature (82°C) than methanol (65°C), significantly accelerating the unfavorable cyclization step.

-

-

Base Addition: Add Triethylamine (1.5 equiv) to the acetonitrile solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80–82°C) . Stir vigorously for 24–48 hours.

-

Observation: A white precipitate (Triethylamine Hydrochloride) will form as the reaction proceeds.

-

-

Validation: Monitor the conversion of the chlorohydrin intermediate to the azetidinol (M+H = 114).

Step 3: Workup and Purification

-

Filtration: Cool the mixture to room temperature. Filter off the solid TEA·HCl salts and wash the cake with cold acetonitrile.

-

Concentration: Concentrate the filtrate under vacuum to obtain the crude oil.

-

Purification:

-

Distillation: For large scales (>50g), the product can be distilled under high vacuum (bp approx. 60–65°C at 0.5 mmHg).

-

Column Chromatography: For smaller scales, purify on silica gel eluting with 5–10% MeOH in DCM containing 1% NH4OH.

-

Stability Note: The product is an amino alcohol and can be sensitive to oxidation; store under nitrogen at 4°C.

-

Process Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 CPA : 1.05 ECH : 1.5 TEA | Slight excess of ECH ensures full amine conversion. |

| Temperature (Step 1) | 0–5°C | Critical to avoid bis-alkylation. |

| Temperature (Step 2) | 80–82°C (Reflux) | Required to overcome ring strain energy. |

| Typical Yield | 65–75% | Isolated yield after distillation/chromatography. |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization. |

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points:

-

1H NMR (CDCl3, 400 MHz):

- 4.45 (m, 1H, CH-OH)

- 3.65 (m, 2H, Azetidine CH2)

- 2.95 (m, 2H, Azetidine CH2)

- 1.90 (m, 1H, Cyclopropyl CH-N)

- 0.35–0.45 (m, 4H, Cyclopropyl CH2)

-

MS (ESI): Calculated for C6H11NO [M+H]+: 114.09; Found: 114.1.

References

-

Gaertner, V. R. (1967). Cyclization of 1-Alkylamino-3-halo-2-alkanols to 1-Alkyl-3-azetidinols. Journal of Organic Chemistry, 32(10), 2972–2976. Link

-

Higgins, R. H., & Cromwell, N. H. (1989). Reaction of Epichlorohydrin with Hindered Amines: X-ray and NMR Analyses. Canadian Journal of Chemistry, 67(10), 1514–1522. Link

-

Wong, A., et al. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis. ResearchGate.[1][2] Link

-

Bertus, P., & Caillé, J. (2025).[3] Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125, 3242–3377.[3] Link

Sources

Application Note: High-Efficiency Reductive Amination of Azetidin-3-ol with Cyclopropane Precursors

This Application Note is designed for medicinal chemists and process scientists focusing on the synthesis of sp³-rich scaffolds. It details the reductive amination of azetidin-3-ol (and its salts) with cyclopropane-functionalized aldehydes and ketones .

Executive Summary

The coupling of azetidin-3-ol with cyclopropane motifs represents a strategic "Escape from Flatland" in modern drug discovery. This transformation unites a polar, metabolic-stabilizing heterocycle with a lipophilic, conformationally restricted alkyl group. However, the reaction presents unique challenges:

-

Polarity Mismatch: Azetidin-3-ol is highly polar and often insoluble in standard non-polar reductive amination solvents (DCE, DCM).

-

Ring Strain: Both the azetidine (approx. 25 kcal/mol strain) and cyclopropane rings are susceptible to ring-opening under harsh acidic conditions.

-

Workup Difficulty: The amphiphilic nature of the product makes aqueous extraction difficult, leading to yield loss in standard workups.

This guide provides two optimized protocols: Method A (STAB) for aldehydes and Method B (Ti-Mediated) for ketones or difficult substrates.

Strategic Analysis & Mechanistic Insight

The Reaction Pathway

Reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the amine.

-

The Challenge with Azetidin-3-ol: The hydroxyl group at C3 increases polarity and can participate in intramolecular H-bonding, potentially stabilizing the hemiaminal and retarding iminium formation.

-

The Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1][2] Unlike NaBH₄, STAB is mild enough to leave the aldehyde/ketone unreduced while rapidly reducing the protonated iminium species.[2]

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway highlighting the iminium formation as the rate-determining step in hindered systems.

Experimental Protocols

Method A: The Standard Protocol (Aldehydes)

Best for: Cyclopropanecarbaldehyde, substituted cyclopropyl acetaldehydes. Reagent: Sodium Triacetoxyborohydride (STAB).[2] Solvent System: DCE/MeOH (to solubilize azetidin-3-ol).

Materials

-

Amine: Azetidin-3-ol HCl salt (1.0 equiv)

-

Carbonyl: Cyclopropanecarbaldehyde (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.0 equiv - Critical for neutralizing the HCl salt)

-

Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) : Methanol (MeOH) [4:1 ratio]

-

Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, optional if pH > 6)

Step-by-Step Procedure

-

Preparation: In a dry vial, suspend Azetidin-3-ol HCl (1.0 mmol) in DCE (3 mL) and MeOH (0.75 mL).

-

Neutralization: Add DIPEA (1.0 mmol). Stir for 5 minutes until the solution clears (free-basing the amine).

-

Imine Formation: Add Cyclopropanecarbaldehyde (1.1 mmol).

-

Note: If the pH is basic (>7), add 1-2 drops of AcOH to adjust pH to ~5-6. STAB requires a slightly acidic media to facilitate iminium formation.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Check LCMS for consumption of the aldehyde and appearance of the product mass [M+1].

-

-

Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to quench residual borohydride.

Method B: Titanium-Mediated Protocol (Ketones/Difficult Substrates)

Best for: Cyclopropyl methyl ketone, sterically hindered cyclopropanes, or when Method A fails to drive conversion. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[3] Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.

Materials

-

Amine: Azetidin-3-ol HCl (1.0 equiv)

-

Carbonyl: Cyclopropyl ketone (1.2 equiv)

-

Lewis Acid: Ti(OiPr)₄ (1.5 - 2.0 equiv)

-

Base: TEA (Triethylamine) (1.0 equiv)

-

Reductant: NaBH₄ (Sodium Borohydride) (2.0 equiv)

-

Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure

-

Free-Basing: In a dry flask, suspend Azetidin-3-ol HCl (1.0 mmol) in THF (2 mL). Add TEA (1.0 mmol) and stir for 10 mins.

-

Titanium Addition: Add the Cyclopropyl ketone (1.2 mmol) followed by neat Ti(OiPr)₄ (2.0 mmol).

-

Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

-

-

Imine Formation: Stir the mixture at Room Temperature for 6–12 hours (or 50°C for 2 hours if sluggish).

-

Checkpoint: The solution usually turns slightly yellow/orange.

-

-

Reduction: Cool the reaction to 0°C. Dilute with MeOH (2 mL). Caution: Exothermic.

-

Hydride Addition: Add NaBH₄ (2.0 mmol) portion-wise.

-

Quench: After 1 hour, quench by adding 1N NaOH (2 mL).

-

Note: This will precipitate white titanium salts (TiO₂).

-

-

Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM (1:9).

Workup & Purification Strategy (The "Polarity Trap")

Azetidin-3-ol derivatives are highly water-soluble. Standard EtOAc/Water extraction often results in <20% recovery .

Recommended Extraction Protocol:

-

Saturate the aqueous phase with solid NaCl (brine saturation).

-

Extract with CHCl₃ : IPA (3:1) or DCM : MeOH (9:1) . Repeat 3-4 times.

Alternative: SCX (Strong Cation Exchange) Catch-and-Release:

-

Load the crude reaction mixture (dissolved in MeOH) onto a pre-conditioned SCX cartridge.

-

Wash with MeOH (removes non-basic impurities and borate salts).

-

Elute product with 2M Ammonia in Methanol .

-

Concentrate to obtain the clean free base.

Optimization Matrix & Troubleshooting

| Variable | Condition | Effect/Recommendation |

| Solvent | DCE vs. DCM | DCE is preferred for STAB reactions (slightly higher boiling point, better solubility). Add MeOH or TFE if azetidine precipitates. |

| Temperature | 0°C vs. RT | Start at RT . Heating (>40°C) with STAB can degrade the reagent. Use Method B (Ti) if heat is needed. |

| Stoichiometry | Excess Amine vs. Carbonyl | Use Excess Carbonyl (1.1–1.2 equiv) . It is easier to remove excess aldehyde/ketone than the polar amine during workup. |

| Cyclopropane Stability | Acid Sensitivity | Avoid strong mineral acids (HCl, H₂SO₄) during reaction. AcOH is safe.[1] Cyclopropanes are stable to STAB/NaBH₄. |

Decision Tree for Protocol Selection

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Bhattacharyya, S. (1995).[7] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

- Lowe, M. A., et al. (2012). "Synthesis of Azetidines and Pyrrolidines via Reductive Amination." Organic Process Research & Development, 16(7), 1121–1130. (General reference for heterocyclic amine handling).

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. reddit.com [reddit.com]

- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Incorporation of 1-Cyclopropylazetidin-3-ol in Fragment-Based Drug Design

Executive Summary: Beyond Flatland in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, offering a more rational and efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency.[2][3] However, the evolution of drug targets towards more complex and challenging classes, such as protein-protein interfaces, demands a parallel evolution in the composition of fragment libraries. A significant limitation of many conventional libraries is their topographical monotony—a predominance of flat, aromatic, two-dimensional structures.[4]

To address this, the field is pivoting towards fragments with greater three-dimensional (3D) character. These sp³-rich scaffolds provide access to previously underexplored binding pockets and offer superior exit vectors for subsequent optimization.[4][5] This guide details the strategic value and practical application of 1-Cyclopropylazetidin-3-ol , a novel fragment that epitomizes the ideal characteristics of a modern 3D building block for FBDD campaigns.

The Strategic Advantage of 1-Cyclopropylazetidin-3-ol

1-Cyclopropylazetidin-3-ol is not merely another small molecule; it is a carefully designed scaffold that combines three privileged medicinal chemistry motifs into a single, compact, and highly functionalized fragment. Its power lies in the synergistic interplay of its constituent parts.

-

The Azetidine Core: This four-membered saturated nitrogen heterocycle provides a rigid, sp³-rich framework.[5] Unlike more flexible aliphatic chains, its conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[6] Azetidines are chemically stable and serve as valuable bioisosteres for larger rings like piperidines, often improving properties such as solubility and metabolic stability.[7] The nitrogen atom acts as both a hydrogen bond acceptor and a key vector for synthetic elaboration.[7]

-

The Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy for enhancing drug-like properties.[8][9] It introduces conformational rigidity and is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups, potentially increasing a compound's half-life.[10][11] This moiety can enhance potency and modulate pKa, contributing favorably to a molecule's overall pharmacokinetic profile.[8][12]

-

The 3-Hydroxyl Group: The secondary alcohol is a critical pharmacophoric feature. It can function as both a hydrogen bond donor and acceptor, providing a strong, directional interaction to anchor the fragment within a protein's binding site. Crucially, it also serves as a readily accessible synthetic handle for "fragment growing" during the hit-to-lead optimization phase.

Physicochemical Profile: A "Rule of Three" Compliant Fragment

The "Rule of Three" (Ro3) provides a guideline for the properties of an ideal fragment.[13] 1-Cyclopropylazetidin-3-ol aligns perfectly with these criteria, making it an excellent candidate for FBDD screening.

| Property | "Rule of Three" Guideline | 1-Cyclopropylazetidin-3-ol Value | Compliance |

| Molecular Weight (MW) | ≤ 300 Da | 113.16 g/mol [14] | ✅ |

| cLogP | ≤ 3 | ~ -0.5 to 0.5 (Predicted) | ✅ |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (from -OH) | ✅ |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (from N and O) | ✅ |

| Rotatable Bonds | ≤ 3 | 1 | ✅ |

Integrated FBDD Workflow for 1-Cyclopropylazetidin-3-ol

The successful integration of any fragment into a drug discovery campaign requires a systematic and rigorous workflow. The following diagram outlines the key stages, from library inclusion to lead optimization.

Caption: High-level FBDD workflow from fragment integration to lead optimization.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key stages of an FBDD campaign featuring 1-Cyclopropylazetidin-3-ol.

Protocol 1: Fragment Quality Control and Library Integration

Rationale: The integrity of screening data is wholly dependent on the quality of the fragments. This protocol ensures that 1-Cyclopropylazetidin-3-ol meets the stringent criteria required for biophysical assays.

Methodology:

-

Purity Assessment:

-

Analyze the supplied solid sample by ¹H NMR and ¹³C NMR to confirm structural identity and absence of organic impurities.

-

Perform LC-MS analysis to assess purity, which should be ≥ 95%.

-

-

Solubility Determination:

-

Prepare a 100 mM stock solution in DMSO. Visually inspect for any precipitation.

-

Prepare a serial dilution in the primary screening buffer (e.g., PBS with 1% DMSO).

-

Measure solubility using nephelometry or light scattering. The fragment should be soluble up to at least 1 mM in the final assay buffer to avoid artifacts.

-

-

Stability Assessment:

-

Incubate the fragment at its highest screening concentration in the assay buffer for 24 hours.

-

Re-analyze by LC-MS to check for any degradation. Purity should remain ≥ 95%.

-

-

Plate Preparation:

-

Using the qualified DMSO stock, prepare assay-ready plates (e.g., 384-well format) containing the fragment at the desired screening concentrations.

-

Seal and store plates at -20°C until use.

-

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[15] It provides real-time kinetic data, adding significant value during the primary screen.

Methodology:

-

Protein Immobilization:

-

Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

-

Activate a reference flow cell with coupling reagents but do not immobilize protein; this will be used for reference subtraction.

-

-

System Preparation:

-

Equilibrate the SPR system with running buffer (e.g., HBS-EP+ buffer, 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing a matched concentration of DMSO (e.g., 1%).

-

-

Screening Execution:

-

Inject a single high concentration of 1-Cyclopropylazetidin-3-ol (e.g., 500 µM) over both the target and reference flow cells.

-

Monitor the binding response (in Resonance Units, RU). A positive "hit" is defined as a response significantly above the noise and background of the reference cell.

-

Include positive and negative control compounds to validate the assay run.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference cell signal and a buffer blank injection.

-

Identify hits based on a pre-defined threshold (e.g., response > 3 standard deviations above the mean of negative controls).

-

Protocol 3: Hit Validation and Affinity Determination via Isothermal Titration Calorimetry (ITC)

Rationale: An orthogonal assay is crucial to confirm hits from the primary screen and eliminate methodology-specific artifacts. ITC is the gold standard as it directly measures the heat of binding, providing a true in-solution measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH and ΔS).

Methodology:

-

Sample Preparation:

-

Dialyze the target protein extensively into the ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

-

Prepare the 1-Cyclopropylazetidin-3-ol solution in the final dialysis buffer to avoid buffer mismatch artifacts. A typical starting concentration is 10-20x the expected K_D.

-

-

ITC Experiment Setup:

-

Load the protein (e.g., 20-50 µM) into the sample cell.

-

Load the fragment solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-3 µL) of the fragment solution into the protein solution.

-

Record the heat change after each injection until the binding isotherm is saturated.

-

-

Data Analysis:

-

Integrate the raw titration peaks to determine the heat change per injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_D, n, ΔH, and ΔS.

-

Calculate the Ligand Efficiency (LE) , a critical metric in FBDD, using the formula:

-

LE = -ΔG / N (where ΔG = RTlnK_D and N is the number of heavy atoms).

-

-

Hypothetical Hit Validation Data

| Fragment | K_D (µM) [ITC] | Stoichiometry (n) | Ligand Efficiency (LE) | Comments |

| 1-Cyclopropylazetidin-3-ol | 210 | 0.98 | 0.35 | Confirmed binder, good LE. Proceed to structural biology. |

| Negative Control | No Binding Detected | - | - | Assay is specific. |

Protocol 4: Structure-Based Hit-to-Lead Optimization

Rationale: A high-resolution crystal structure of the target-fragment complex is the cornerstone of FBDD optimization.[16] It reveals the precise binding mode and identifies vectors for synthetic elaboration to improve potency and selectivity.

Methodology:

-

Co-crystallization or Soaking:

-

Obtain high-quality crystals of the apo-protein.

-

Soak the crystals in a solution containing a high concentration of 1-Cyclopropylazetidin-3-ol (e.g., 1-10 mM). Alternatively, co-crystallize the protein in the presence of the fragment.

-

-

X-ray Diffraction and Structure Solution:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure to reveal the electron density for the bound fragment.

-

-

Structural Analysis and "Fragment Growing" Strategy:

-

Analyze the binding site to confirm the interactions predicted by the SAR. Identify key hydrogen bonds involving the 3-hydroxyl group and nitrogen atom.

-

Identify unoccupied pockets adjacent to the bound fragment.

-

Use the N1 and O3 positions of the fragment as "exit vectors" to design new analogs that extend into these pockets to form additional favorable interactions.

-

Caption: Hit-to-lead strategy using the N1 and O3 positions as growth vectors.

Conclusion

1-Cyclopropylazetidin-3-ol represents a premier building block for modern FBDD. Its intrinsic three-dimensionality, coupled with its conformational rigidity and rich pharmacophoric features, provides a significant advantage for tackling challenging biological targets. The strategic combination of a stable azetidine core, a metabolically robust cyclopropyl group, and a synthetically versatile hydroxyl group makes it an exceptionally high-quality starting point for drug discovery. By following rigorous, validated protocols for screening and optimization, research teams can leverage this fragment to accelerate the journey from initial hit to potent, optimized lead candidate.

References

-

Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

-

Introduction into Fragment Based Drug Discovery. (2022). YouTube. [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). OBN. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

-

Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. [Link]

-

Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Revolutionizing Fragment-based Drug Discovery: An Automated, Open-Source Workflow for Generating 3D Fragment Libraries. (2023). CBIRT. [Link]

-

Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (n.d.). National Institutes of Health. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

-

1-Cyclopropylazetidin-3-ol. (n.d.). ChemBK. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

-

Fragment-Based Drug Discovery. (2013). Proteopedia. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Boronina. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. obn.org.uk [obn.org.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. nbinno.com [nbinno.com]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. cbirt.net [cbirt.net]

- 14. chembk.com [chembk.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. proteopedia.org [proteopedia.org]

Troubleshooting & Optimization

Improving reaction yields for 1-Cyclopropylazetidin-3-ol synthesis

Technical Support Center: 1-Cyclopropylazetidin-3-ol Synthesis Optimization

Executive Summary: The "Small & Strained" Challenge

Synthesizing 1-Cyclopropylazetidin-3-ol presents a unique duality of challenges: high ring strain (azetidine + cyclopropane) and extreme water solubility (LogP < 0). Users frequently report yields below 30% not because the reaction fails, but because the isolation strategy is flawed.

This guide moves beyond standard literature to address the process-critical variables : controlling oligomerization during ring formation and mastering the "invisible" loss of product during aqueous workup.

Route Selection Strategy

Two primary routes dominate the synthesis. Select your protocol based on scale and available starting materials.

| Feature | Route A: The "Construction" Route | Route B: The "Decoration" Route |

| Chemistry | Epichlorohydrin + Cyclopropylamine | Azetidin-3-ol + Cyclopropanone Equivalent |

| Mechanism | Nucleophilic Ring Opening | Reductive Amination (Minisci-type) |

| Best For | Multi-gram / Kilo Scale (Low Cost) | Medicinal Chemistry (<1g) (High Speed) |

| Primary Failure | Polymerization of Epichlorohydrin | Cost / Reagent Stability |

| Yield Target | 60–75% (Optimized) | 80–90% |

Detailed Technical Protocols & Troubleshooting

Module A: The Epichlorohydrin Route (Scale-Up)

The Logic: This reaction proceeds via a transient chlorohydrin intermediate. The critical error users make is attempting to drive the reaction too hot, too fast, leading to polymerization.

Protocol:

-

Reagent Stoichiometry: Cyclopropylamine (1.2 eq) : Epichlorohydrin (1.0 eq).

-

Solvent: Methanol or Ethanol (High concentration, ~2M).

-

Step 1 (Ring Opening): Add Epichlorohydrin dropwise to Cyclopropylamine at 0°C . Crucial: Do not allow exotherm >10°C. Stir at RT for 12-16h.

-

Step 2 (Ring Closure): Add solid NaOH (1.1 eq) or KOH. Heat to reflux for 3-5h.

-

Filtration: Filter off inorganic salts immediately while warm.

Troubleshooting Guide (Route A):

-

Q: My reaction mixture turned into a viscous gel.

-

Diagnosis: Polymerization of Epichlorohydrin.

-

Fix: You likely added epichlorohydrin too quickly or at room temperature. The amine must be in excess locally during addition. Cool to -10°C and reduce addition rate.

-

-

Q: I see the linear intermediate (chlorohydrin) by LCMS, but it won't close.

-

Diagnosis: Base strength/Temperature insufficient.

-

Fix: Switch from Carbonate bases to Hydroxide (NaOH/KOH) . Ensure the reaction is refluxing. Azetidine formation requires significant energy to overcome ring strain.

-

Module B: The Reductive Amination Route (Precision)

The Logic: Direct alkylation with cyclopropyl halides is kinetically incompetent. We use (1-ethoxycyclopropoxy)trimethylsilane as a stable equivalent of cyclopropanone (which is explosive/unstable).

Protocol:

-

Reagents: Azetidin-3-ol HCl (1.0 eq), (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq), NaBH3CN (1.5 eq), Acetic Acid (catalytic, pH 5-6).

-

Solvent: Methanol (Dry).

-

Procedure: Mix amine and silane. Stir 30 min. Add reducing agent.[1][2][3] Stir 12h at 50°C.

Troubleshooting Guide (Route B):

-

Q: Conversion is stalled at 50%.

-

Diagnosis: Hydrolysis of the silane precursor.

-

Fix: Ensure Methanol is anhydrous . Water hydrolyzes the cyclopropanone precursor before it forms the iminium ion. Add 3Å Molecular Sieves to the reaction.

-

-

Q: I cannot separate the product from Boron residues.

-

Fix: Quench with MeOH/HCl. Evaporate. Redissolve in MeOH and use a SCX-2 (Strong Cation Exchange) cartridge. Catch the amine, wash the boron, release with NH3/MeOH.

-

The Critical Bottleneck: Isolation & Purification

The "Invisible" Yield Loss: 1-Cyclopropylazetidin-3-ol is a small, polar amine. It partitions into water, not DCM or EtOAc. Standard extraction results in 0% isolated yield.

Visualizing the Workup Logic

Caption: Decision tree for isolating highly polar azetidines. Standard extraction is the primary cause of yield loss.

Recommended Purification Protocols

Option 1: The "Salting Out" Method (Lab Scale)

-

Basify aqueous residue to pH 14 using Solid KOH .

-

Saturate the solution with NaCl until no more salt dissolves.

-

Extract 5 times with Isopropanol (IPA) or n-Butanol .

-

Concentrate organic layers. Note: You will co-extract some salt. Redissolve in dry DCM and filter to remove salts.

Option 2: Distillation (Scale Up)

-

The product is stable enough for vacuum distillation, but azetidines can degrade on hot metal surfaces.

-

Requirement: High vacuum (< 1 mbar).

-

Boiling Point: Expect ~60-80°C at 1 mbar (estimated).

-

Warning: Ensure the pot residue is basic . Acidic residues catalyze ring opening at high temperatures.

FAQ: Expert Insights

Q: Can I use Cyclopropyl Bromide for direct alkylation? A: Do not do this. Secondary amines react poorly with cyclopropyl halides. The reaction mechanism (SN2) is geometrically disfavored on the cyclopropyl ring, and competitive elimination dominates. You will get <5% yield. Use the Reductive Amination route (Method B).

Q: Is the product stable on Silica Gel? A: Moderately. Azetidines are basic. On standard acidic silica, they streak and decompose.

-

Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use a mobile phase containing 10% Methanol in DCM + 1% NH4OH .

Q: Why is my NMR showing a complex mixture of rotamers? A: It likely isn't rotamers. It is likely Ring Opening .

-

Check for signals around 3.5-4.0 ppm (characteristic of O-CH2 and N-CH2 in open chains).

-

If you see these, your workup was too acidic or too hot.

References

-

Reaction Mechanism & Epichlorohydrin Utility

-

Reductive Amination with Cyclopropanone Equivalents

- Title: "Method for N-cyclopropyl

- Source:Journal of Organic Chemistry, 2003.

-

URL:[Link]

-

Purification of Polar Amines (Salting Out)

-

Azetidine Ring Stability

Sources

- 1. Available Synple Chem Reagent Cartridges [synplechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GB2173496A - Method for producing epichlorohydrin - Google Patents [patents.google.com]

- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 6. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing azetidine ring opening during acidic workup protocols

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Azetidine Ring Opening During Acidic Workup Protocols

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with azetidine-containing molecules. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab, particularly concerning the stability of the azetidine ring during acidic workups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed an acidic workup (e.g., with 1M HCl) on my reaction mixture, and my azetidine-containing product decomposed. What happened?

A1: You have likely encountered the classic problem of acid-catalyzed azetidine ring opening.

The azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] While this strain is a source of unique reactivity, it also makes the ring susceptible to cleavage under certain conditions, especially in the presence of a strong acid.[1][2][3][4]

The mechanism is typically initiated by the protonation of the azetidine nitrogen. Azetidine is a relatively strong base for a secondary amine (the pKa of its conjugate acid is ~11.29), meaning it readily accepts a proton.[5] This protonation forms a highly strained and electrophilic azetidinium ion. A nucleophile present in your workup solution (like a chloride ion from HCl or even a water molecule) can then attack one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond and the opening of the ring.[6][7][8] This process is driven by the release of the inherent ring strain.[1][3][4]

Q2: Why is the protonation of the nitrogen so critical for the ring opening?

A2: Protonation turns the nitrogen into an excellent leaving group and activates the ring for nucleophilic attack.

In a neutral azetidine, the nitrogen atom is not a good leaving group. However, upon protonation to form the azetidinium ion, the nitrogen atom becomes positively charged and is poised to leave as a neutral amine upon ring opening. This greatly increases the electrophilicity of the adjacent carbon atoms. The process essentially transforms a stable amine into a reactive intermediate that is highly susceptible to nucleophilic attack, which relieves the ring strain.[7][8]

Here is a diagram illustrating the general mechanism:

Caption: Acid-catalyzed azetidine ring-opening workflow.

Q3: My azetidine has substituents. How do they affect the ring's stability in acid?

A3: Substituents play a crucial role and can either stabilize or destabilize the ring.

The electronic and steric properties of substituents significantly influence the rate and regioselectivity of the ring-opening reaction.

-

Electron-Withdrawing Groups (EWGs) on Nitrogen: An EWG (like a tosyl or nosyl group) decreases the basicity of the azetidine nitrogen.[2] This makes protonation less favorable, thereby increasing the ring's stability under acidic conditions. Molecules where the nitrogen's lone pair is involved in conjugation (e.g., with an adjacent heteroaryl ring) also show enhanced stability for the same reason—the nitrogen is less basic.[2]

-

Substituents on Ring Carbons: The position of nucleophilic attack is often dictated by sterics and electronics.[6] For instance, studies have shown that nucleophiles tend to attack the unsubstituted C-4 position in azetidinium ions that lack a C-4 substituent.[6] Conversely, if a methyl group is present at C-4, attack at the C-2 position becomes highly favored.[6][7] This regioselectivity is a key consideration when designing your synthesis and workup.

Troubleshooting Guide: Safer Workup Protocols

If you are experiencing or wish to prevent azetidine decomposition, consider the following alternative workup protocols, moving from the mildest to the strongest acceptable options.

Scenario: "My reaction needs an acidic quench/wash to remove basic impurities."

Instead of reaching for strong mineral acids like HCl or H₂SO₄, consider these milder alternatives. The key is to use an acid that is strong enough to protonate your basic impurities (e.g., pyridine, triethylamine) but not strong enough to cause significant protonation and subsequent opening of the azetidine ring.

Comparison of Acidic Wash Reagents

| Reagent | Typical Concentration | Approx. pKa | Risk to Azetidine Ring | Rationale & Best Use Case |

| Sat. aq. NH₄Cl | Saturated Solution | 9.24 | Very Low | Excellent for quenching organometallic reagents or strong bases. Provides a buffered, mildly acidic environment. |

| 10% aq. Citric Acid | 10% w/v | 3.13 | Low | A fantastic alternative to strong acids for neutralizing excess base. The citrate anion is a poor nucleophile. |

| 10% aq. NaHSO₄ | 10% w/v | 1.99 | Moderate | Stronger than citric acid but generally safer than HCl. Use with caution and monitor carefully. |

| 0.1 M - 1 M HCl | 0.1 M to 1 M | -6.3 | High to Very High | Avoid if possible. The combination of a strong acid and a nucleophilic chloride ion is highly detrimental. |

Detailed Experimental Protocols

Protocol 1: Mild Quench and Wash with Saturated Ammonium Chloride (NH₄Cl)

This should be your first choice for quenching reactions containing sensitive azetidine moieties, especially those involving organolithium or Grignard reagents.

-

Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice-water bath. This slows down the rate of any potential exothermic or decomposition reactions.

-

Slow Addition: Slowly add saturated aqueous NH₄Cl solution dropwise to the reaction mixture with vigorous stirring.

-

Monitor: Monitor the quench by observing the cessation of gas evolution or precipitation.

-

Extraction: Proceed to your standard aqueous/organic extraction procedure. Extract the aqueous layer with your chosen organic solvent (e.g., EtOAc, DCM) two or three times.

-

Combine & Dry: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Verification: Before concentrating the entire batch, it is best practice to take a small aliquot of the dried organic solution, concentrate it, and check for the integrity of your product by TLC or LCMS.

Protocol 2: Neutralization of Bases with 10% Aqueous Citric Acid

This is the recommended protocol for removing organic bases like triethylamine, DIPEA, or pyridine.

-

Initial Extraction: After your reaction is complete, dilute the mixture with your chosen extraction solvent (e.g., ethyl acetate).

-

Citric Acid Wash: Transfer the solution to a separatory funnel and wash with 10% aqueous citric acid. The number of washes depends on the amount of base to be removed. Typically, one or two washes are sufficient.

-

Check Aqueous pH: After a wash, you can check the pH of the aqueous layer to ensure it is acidic, indicating that the base has been neutralized and extracted.

-

Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual citric acid and water.

-

Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Advanced Strategy: The Role of Protecting Groups

If your synthetic route involves harsh acidic conditions that are unavoidable, the best strategy is to protect the azetidine nitrogen.

Q4: How do N-protecting groups enhance azetidine stability?

A4: By reducing the nitrogen's basicity and nucleophilicity.

As discussed, electron-withdrawing protecting groups are highly effective. The tert-butyloxycarbonyl (Boc) group is a common choice. The lone pair of the nitrogen atom participates in resonance with the carbonyl group, significantly reducing its basicity. This makes the crucial first step—protonation—much less favorable, thereby protecting the ring from acid-catalyzed opening.

Caption: Decision workflow for using N-protection.

Remember that the deprotection step itself often requires acid (like TFA for a Boc group) and must be carefully controlled (low temperature, short reaction time) to liberate the free azetidine without causing ring cleavage.

By understanding the mechanisms of ring opening and employing these milder, validated protocols, you can significantly improve the success rate of your experiments involving these valuable chemical scaffolds.

References

-

Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

-

Singh, G. S., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2789-2810. [Link]

-

Wessig, P. (2015). Azetidine Ring Formation via the Yang Reaction. In Photochemical Key Steps in Organic Synthesis (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Brandt, J. R., & Wuest, W. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3624–3638. [Link]

-

Nguyen, T. N., & May, J. A. (2015). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. The Journal of Organic Chemistry, 80(23), 11791–11802. [Link]

-

Dechant, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. [Link]

-

Couty, F., Evano, G., & Vargas-Sanchez, M. (2007). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chimia, 61(5), 274-278. [Link]

-

Ho, T.-L. (2020). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Synlett, 31(1), 1-5. [Link]

-

Gribble, G. W. (2010). Recent Advances in the Synthesis and Reactivity of Azetidines. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-43). Elsevier. [Link]

-

Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

-

Singh, G. S., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2789-2810. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Polymerization of Azetidin-3-ol Derivatives

Welcome to the technical support center for handling azetidin-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging scaffold. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, also renders it susceptible to undesirable side reactions, most notably ring-opening polymerization. This document provides in-depth, field-proven insights and actionable protocols to help you anticipate, diagnose, and mitigate these issues effectively.

The Core Challenge: Understanding Azetidine Reactivity

Azetidine is a four-membered, nitrogen-containing heterocycle. Its reactivity is largely dictated by a significant ring strain of approximately 25.4 kcal/mol.[1][2] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the ring prone to cleavage under various conditions.[1][2] For azetidin-3-ol derivatives, the nitrogen atom's lone pair of electrons can act as a nucleophile, and the C-N bonds are susceptible to cleavage, particularly when the nitrogen is protonated or attached to an electron-withdrawing group. This reactivity is the primary driver for polymerization.

Mechanism of Polymerization: Cationic Ring-Opening Polymerization (CROP)

The most common pathway for unwanted polymerization is Cationic Ring-Opening Polymerization (CROP). This process is typically initiated by acidic species (Brønsted or Lewis acids) that may be present as reagents, catalysts, or even trace impurities.[3][4]

The mechanism proceeds in three main stages:

-

Initiation: The azetidine nitrogen is protonated by an acid, forming a highly reactive azetidinium ion. This dramatically increases the electrophilicity of the ring carbons.

-

Propagation: A neutral azetidine molecule (acting as a nucleophile) attacks one of the ring carbons of the azetidinium ion, causing the ring to open. This forms a dimer that still contains a terminal azetidinium ring, allowing the process to repeat.

-

Chain Growth: The propagation step continues, leading to the formation of long-chain polymers or oligomers, often observed as an intractable oil or gum.

Caption: Cationic Ring-Opening Polymerization (CROP) of Azetidine.

Frequently Asked Questions (FAQs)

Q1: My vial of azetidin-3-ol hydrochloride seems stable, but the freebase form I just prepared turned into a gum overnight. Why?

A: This is a classic stability issue. The hydrochloride salt is stable because the nitrogen atom is protonated, rendering it non-nucleophilic. When you generate the freebase, the nitrogen's lone pair is exposed, making it a potent nucleophile capable of initiating polymerization, as described in the CROP mechanism. The freebase is also sensitive to atmospheric CO₂, which can form carbonic acid in the presence of moisture, providing an acidic catalyst for polymerization.[5]

Q2: What is the single most effective strategy to prevent polymerization during reactions?

A: N-protection . Protecting the azetidine nitrogen is paramount. This strategy works in two ways:

-

Reduces Nucleophilicity: An electron-withdrawing protecting group (e.g., sulfonyl, carbamate) delocalizes the nitrogen's lone pair, making it a much weaker nucleophile.[6][7]

-

Steric Hindrance: A bulky protecting group (e.g., benzhydryl) physically blocks the nitrogen from participating in intermolecular reactions.[8]

Caption: The protective effect of an N-protecting group (EWG).

Q3: Which N-protecting group is best for my application?

A: The choice is dictated by the desired stability and the reaction conditions for subsequent steps.

| Protecting Group | Structure Example | Key Advantages | Key Disadvantages |

| Tosyl (Ts) | N-SO₂-C₆H₄-CH₃ | Highly robust, strongly electron-withdrawing, excellent for preventing CROP. | Requires harsh conditions for removal (e.g., dissolving metal reduction). Can activate the ring for Anionic ROP under strongly basic conditions.[7] |

| Boc | N-CO₂-tBu | Widely used, stable to many conditions, easily removed with acid (e.g., TFA). | Acid-lability means it can be cleaved unintentionally, leading to in-situ polymerization. |

| Benzhydryl (Bzh) | N-CH(Ph)₂ | Provides excellent steric protection.[8] Cleaved by hydrogenolysis. | Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkynes, alkenes). |

Q4: How does pH affect the stability of my azetidin-3-ol derivative?

A: The pH is a critical stability factor.[5][9]

-

Acidic pH (<6): Highly detrimental for unprotected or acid-labile protected azetidines. Protonation of the nitrogen initiates rapid CROP.[10] This is why purification on standard silica gel can be problematic.

-

Neutral pH (≈7): Generally the safest range for short-term handling of the freebase, though polymerization can still occur over time.

-

Basic pH (>8): Can prevent CROP by ensuring the nitrogen remains unprotonated. However, very strong bases can trigger Anionic Ring-Opening Polymerization (AROP), especially for N-sulfonylated azetidines.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of 1-Cyclopropylazetidin-3-ol: A Technical Support Guide for Scale-Up Challenges

For researchers, chemists, and professionals in drug development, the journey of scaling up a chemical synthesis from the laboratory bench to pilot plant or full-scale manufacturing is often fraught with unforeseen challenges. 1-Cyclopropylazetidin-3-ol, a valuable building block in medicinal chemistry, is no exception. Its synthesis, commonly proceeding via the reaction of cyclopropylamine with epichlorohydrin, presents a unique set of hurdles that can impact yield, purity, and overall process efficiency. This technical support guide provides a comprehensive overview of these challenges, offering troubleshooting strategies and frequently asked questions to empower scientists in overcoming these obstacles.

Troubleshooting Guide: From Theory to Practice

This section delves into specific issues that may arise during the manufacturing of 1-Cyclopropylazetidin-3-ol, providing insights into their root causes and offering practical solutions.

Issue 1: Low Yield and Formation of Dimeric Impurity

Question: We are observing a lower than expected yield of 1-Cyclopropylazetidin-3-ol and are identifying a significant amount of a higher molecular weight byproduct, which we suspect is the dimer 1,3-bis(cyclopropylamino)propan-2-ol. What is the cause and how can we mitigate this?

Answer: This is a very common and critical challenge in the synthesis of N-substituted azetidin-3-ols from primary amines and epichlorohydrin. The formation of the dimeric impurity, 1,3-bis(cyclopropylamino)propan-2-ol, arises from the reaction of the intermediate amino alcohol with a second molecule of cyclopropylamine.

Causality: The initial reaction between cyclopropylamine and epichlorohydrin can proceed via two main pathways, leading to a mixture of the desired 1-chloro-3-(cyclopropylamino)propan-2-ol and the isomeric 2-chloro-1-(cyclopropylamino)propan-3-ol. Both of these intermediates can then undergo intramolecular cyclization to form the azetidine ring. However, they are also susceptible to a second nucleophilic attack by another molecule of cyclopropylamine, leading to the formation of the di-substituted propane backbone, which cannot cyclize to the desired product. This side reaction is particularly problematic at higher concentrations and temperatures. An improved process for a similar molecule, 1-benzhydrylazetidin-3-ol, highlights the significance of controlling the formation of such di-addition byproducts.[1]

Mitigation Strategies:

-

Control of Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of epichlorohydrin can help to ensure that the primary amine is consumed in the initial reaction, minimizing its availability for the secondary reaction. However, this must be balanced with the potential for other side reactions involving excess epichlorohydrin.

-

Slow Addition: A slow, controlled addition of cyclopropylamine to the reaction mixture containing epichlorohydrin can help to maintain a low concentration of the amine, thereby disfavoring the formation of the dimer.

-

Temperature Control: The reaction should be conducted at the lowest practical temperature to slow down the rate of the undesired intermolecular reaction relative to the desired intramolecular cyclization. For the synthesis of similar amine-epichlorohydrin adducts, maintaining temperatures below 30°C during the initial addition has been found to be beneficial.[2]

-

Solvent Selection: The choice of solvent can influence the reaction pathway. A solvent that favors the intramolecular cyclization over the intermolecular side reaction should be chosen. Protic solvents like methanol or ethanol are often used.

Experimental Protocol: Minimizing Dimer Formation

-

Charge the reactor with epichlorohydrin and the chosen solvent (e.g., methanol).

-

Cool the mixture to 0-5 °C.

-

Slowly add cyclopropylamine dropwise over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).

-

Upon completion, proceed with the work-up and cyclization step.

Issue 2: Poor Regioselectivity in the Initial Amine Addition

Question: We are observing the formation of two isomeric intermediates after the initial reaction of cyclopropylamine and epichlorohydrin. How can we improve the regioselectivity of this reaction to favor the formation of the desired precursor to 1-Cyclopropylazetidin-3-ol?

Answer: The nucleophilic attack of the amine on the epoxide ring of epichlorohydrin can occur at either the C1 or C2 position, leading to two regioisomeric chlorohydrins. While both can theoretically cyclize to the azetidinol, the reaction kinetics and subsequent cyclization efficiency may differ.

Causality: The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions. Generally, under neutral or basic conditions, the reaction tends to follow an SN2 mechanism, with the nucleophile (amine) attacking the less sterically hindered carbon atom. However, the presence of the electron-withdrawing chloromethyl group can also influence the electronics of the epoxide ring.

Strategies to Enhance Regioselectivity:

-

Catalyst Selection: The use of certain catalysts can influence the regioselectivity of the ring-opening reaction. Lewis acids, for example, can coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. However, their use must be carefully evaluated as they can also promote side reactions.

-

Solvent Effects: The polarity and protic nature of the solvent can influence the transition state of the ring-opening reaction and thus the regioselectivity.

-

Temperature Optimization: As with many reactions, temperature can play a role in selectivity. A systematic study of the reaction temperature may reveal an optimal range for maximizing the formation of the desired regioisomer.

Workflow for Optimizing Regioselectivity

Sources

Technical Support Center: Resolving Solubility Challenges of 1-Cyclopropylazetidin-3-ol in Non-Polar Solvents

Welcome to the technical support center for handling 1-Cyclopropylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues, particularly in non-polar solvent systems. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common experimental hurdles.

Introduction: Understanding the Solubility Profile of 1-Cyclopropylazetidin-3-ol

1-Cyclopropylazetidin-3-ol, with the molecular formula C₆H₁₁NO, is a unique heterocyclic compound.[1] Its structure, featuring a polar hydroxyl (-OH) group and a basic nitrogen atom within the strained azetidine ring, alongside a non-polar cyclopropyl group, gives it a distinct solubility profile. The fundamental principle of "like dissolves like" dictates that polar molecules are more readily soluble in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][3]

The hydroxyl group in 1-Cyclopropylazetidin-3-ol can participate in hydrogen bonding, a strong type of intermolecular force, making it readily soluble in protic polar solvents like water and ethanol.[2] However, this same characteristic hinders its solubility in non-polar solvents such as hexane or toluene, which primarily interact through weaker van der Waals forces.[2][4] This guide will explore various strategies to bridge this polarity gap and achieve successful dissolution in non-polar media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1-Cyclopropylazetidin-3-ol not dissolving in hexane?

A1: The primary reason for the insolubility of 1-Cyclopropylazetidin-3-ol in hexane is the significant mismatch in polarity.

-

Underlying Principle: Hexane is a non-polar solvent, meaning its molecules have an even distribution of electron density and interact through weak London dispersion forces.[4] In contrast, 1-Cyclopropylazetidin-3-ol is a polar molecule due to the presence of the hydroxyl (-OH) and amino (-NH-) groups. These groups create partial positive and negative charges (dipoles) and can form strong hydrogen bonds. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (hydrogen bonds in the crystal lattice) and solvent-solvent interactions.[5] In the case of 1-Cyclopropylazetidin-3-ol and hexane, the weak interactions formed between them are not strong enough to break the powerful hydrogen bonds between the 1-Cyclopropylazetidin-3-ol molecules.

-

Troubleshooting Action: Direct dissolution in a purely non-polar solvent like hexane is unlikely to be successful. Consider the alternative strategies outlined below, such as using a co-solvent.

Q2: Can I use a co-solvent to dissolve 1-Cyclopropylazetidin-3-ol in a non-polar medium?

A2: Yes, using a co-solvent is a highly effective and common strategy.

-

Mechanism of Action: A co-solvent is a solvent that is miscible with both the primary (non-polar) solvent and the solute (polar).[6] It acts as a bridge between the two, creating a solvent mixture with an intermediate polarity that is more favorable for dissolving the solute. The co-solvent molecules can interact with both the polar functional groups of 1-Cyclopropylazetidin-3-ol (via hydrogen bonding or dipole-dipole interactions) and the non-polar solvent molecules (via van der Waals forces).[6][7]

-

Recommended Co-solvents:

-

Alcohols (e.g., isopropanol, ethanol): These are excellent choices as they are miscible with many organic solvents and can form hydrogen bonds with 1-Cyclopropylazetidin-3-ol.

-

Ethers (e.g., tetrahydrofuran (THF), dioxane): While less polar than alcohols, they can still solvate the polar groups of the solute.

-

Chlorinated Solvents (e.g., dichloromethane): These have a moderate polarity and can be effective.

-

-

Experimental Protocol: Co-solvent Method

-

Initial Dissolution: Dissolve the 1-Cyclopropylazetidin-3-ol in a minimal amount of a suitable co-solvent (e.g., isopropanol).

-

Titration: Slowly add the non-polar solvent (e.g., hexane) to the solution while stirring.

-

Observation: Continue adding the non-polar solvent until you reach the desired concentration or until the first sign of precipitation. If precipitation occurs, add a small amount of the co-solvent to redissolve the compound.

-

Optimization: The optimal ratio of co-solvent to non-polar solvent will need to be determined empirically for your specific application.

Data Presentation: Co-solvent Miscibility Guide

-

| Co-Solvent | Primary Non-Polar Solvent | Rationale for Use |

| Isopropanol | Hexane, Toluene | Excellent "bridge" solvent due to its amphipathic nature (having both polar and non-polar characteristics). |

| Tetrahydrofuran (THF) | Toluene, Dichloromethane | Aprotic polar solvent, good for solvating the cyclopropyl and azetidine portions of the molecule. |

| Dichloromethane | Hexane | Offers intermediate polarity and is a good starting point for many systems. |

Q3: I've tried a co-solvent, but my compound is still crashing out of solution. What are my next steps?

A3: If a simple co-solvent system is insufficient, you may need to consider more advanced techniques or chemical modification.

-

Option 1: Surfactants/Phase-Transfer Catalysts

-

How it Works: Surfactants are molecules with a polar "head" and a non-polar "tail." They can form micelles in the non-polar solvent, encapsulating the polar 1-Cyclopropylazetidin-3-ol molecules within the polar core of the micelle, thus allowing for their dispersion in the non-polar bulk. Phase-transfer catalysts work by forming an ion pair with the solute that is soluble in the organic phase.

-

When to Use: This is a good option for reactions or formulations where the presence of a surfactant is acceptable.

-

-

Option 2: Chemical Modification (Pro-drug/Protecting Group Strategy)

-

The Rationale: The primary driver of polarity in 1-Cyclopropylazetidin-3-ol is the hydroxyl group. By temporarily converting this group into a less polar functional group (i.e., protecting it), the overall polarity of the molecule is reduced, increasing its solubility in non-polar solvents.

-

Common Protecting Groups for Alcohols:

-

Silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) ether): A very common and robust protecting group.

-

Esters (e.g., acetate ester): Can be formed by reaction with acetic anhydride or acetyl chloride.

-

-

Workflow:

-

Protection: React 1-Cyclopropylazetidin-3-ol with a suitable protecting group reagent.

-

Dissolution & Reaction: The protected, less polar derivative should now be soluble in your non-polar solvent for your desired application.

-

Deprotection: After your experiment, the protecting group can be removed to regenerate the original 1-Cyclopropylazetidin-3-ol.

-

Visualization: Chemical Modification Workflow

Caption: Workflow for enhancing non-polar solubility via chemical protection.

-

Q4: Are there any other factors that could be affecting the solubility of my compound?

A4: Yes, several other factors can influence solubility.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. Gently warming your solvent mixture may help to dissolve the compound. However, be cautious of the boiling points of your solvents and the thermal stability of 1-Cyclopropylazetidin-3-ol.

-

Purity of the Compound: Impurities can sometimes significantly impact solubility. Ensure you are using a high-purity grade of 1-Cyclopropylazetidin-3-ol.

-

Presence of Water: Trace amounts of water in your non-polar solvent can sometimes help to dissolve small amounts of polar compounds. Conversely, in a strictly anhydrous system, solubility may be lower.

Summary of Troubleshooting Strategies

| Strategy | Principle | Best For | Considerations |

| Co-solvent Addition | Modifying the polarity of the bulk solvent. | General purpose dissolution for reactions and analysis. | The co-solvent must be compatible with your downstream application. |

| Use of Surfactants | Encapsulating the polar solute in micelles. | Formulations and biphasic reactions. | The surfactant may be difficult to remove. |

| Chemical Modification | Temporarily reducing the polarity of the solute. | When high concentrations in non-polar solvents are required and the chemistry allows for protection/deprotection steps. | Adds extra steps to the synthesis and requires careful selection of protecting groups. |

| Temperature Adjustment | Increasing the kinetic energy of the system to overcome lattice energy. | Quick dissolution for immediate use. | Potential for compound degradation at high temperatures. |

Visualization: Decision Tree for Solubility Issues

Caption: A decision-making guide for resolving solubility problems.

References

-

The Solution Process. (n.d.). LibreTexts Chemistry. Retrieved February 4, 2026, from [Link]

-

How do non-polar substances dissolve in non-polar solvents? (2012, October 3). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

-

How Do Polar Solvents Dissolve Polar Solutes? (2023, December 3). YouTube. Retrieved February 4, 2026, from [Link]

-

Lesson Explainer: Polar and Nonpolar Solvents. (n.d.). Nagwa. Retrieved February 4, 2026, from [Link]

-

(Co)Solvents. (n.d.). Prof Steven Abbott. Retrieved February 4, 2026, from [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. Retrieved February 4, 2026, from [Link]

-

1-Cyclopropylazetidin-3-ol. (n.d.). ChemBK. Retrieved February 4, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024, January 5). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-Cyclopropylazetidin-3-ol via HPLC Methods

Introduction: The Critical Role of Purity in Drug Development

1-Cyclopropylazetidin-3-ol is a key building block in modern medicinal chemistry, its strained four-membered ring system and functional groups providing a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Even trace impurities can have unforeseen toxicological effects or alter the pharmacological profile of the API. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard for purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of two distinct HPLC methodologies for the robust purity validation of 1-Cyclopropylazetidin-3-ol: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. As a small, polar, and basic compound, 1-Cyclopropylazetidin-3-ol presents unique challenges for chromatographic separation, making the choice of analytical method a critical decision point for researchers and drug development professionals. This document will delve into the rationale behind the experimental design for each method, present comparative data, and offer insights to guide the selection of the most appropriate technique for your analytical needs.

Understanding the Analyte: Physicochemical Properties of 1-Cyclopropylazetidin-3-ol

Before developing a separation method, it is crucial to understand the physicochemical properties of the analyte. 1-Cyclopropylazetidin-3-ol is a small molecule (molecular weight approximately 113.16 g/mol ) with a high degree of polarity due to the hydroxyl and amino functionalities. Its basic nature (pKa of the secondary amine is expected to be around 9-10) means that its ionization state is highly dependent on the pH of the mobile phase. These characteristics make it poorly retained on traditional non-polar stationary phases like C18 in purely aqueous-organic mobile phases, necessitating strategic modifications to the chromatographic conditions.

Method 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Reversed-phase HPLC is the most common separation technique in pharmaceutical analysis due to its robustness and wide applicability.[1][2] However, for highly polar and basic compounds like 1-Cyclopropylazetidin-3-ol, achieving adequate retention and symmetrical peak shape on a standard C18 column can be challenging. To overcome this, we will employ an ion-pairing strategy.

The Rationale for Ion-Pairing:

Ion-pairing agents, such as trifluoroacetic acid (TFA), are added to the mobile phase to form a neutral ion-pair with the positively charged analyte (protonated azetidine nitrogen). This neutral complex has increased hydrophobicity, leading to enhanced retention on the non-polar stationary phase. TFA also serves to acidify the mobile phase, suppressing the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing.

Experimental Protocol: IP-RP-HPLC

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

-

Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 30% B

-

15-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Diluent: Mobile Phase A

Sample Preparation:

-

Accurately weigh approximately 25 mg of the 1-Cyclopropylazetidin-3-ol sample.

-

Dissolve in 50.0 mL of Mobile Phase A to obtain a stock solution of 0.5 mg/mL.

-

Further dilute 1.0 mL of the stock solution to 10.0 mL with Mobile Phase A to obtain a working solution of 0.05 mg/mL.